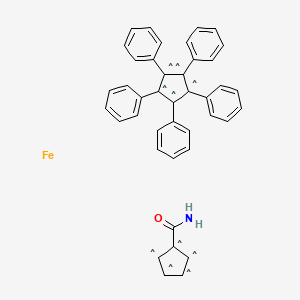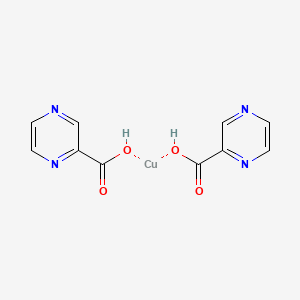
Antimony(III) n-butoxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Antimony(III) n-butoxide, also known as tributoxystibine, is an organometallic compound. It plays a crucial role in various applications due to its unique properties. Let’s explore further.
Preparation Methods
Synthetic Routes::
- Antimony(III) n-butoxide can be synthesized by reacting antimony trichloride (SbCl₃) with n-butanol (C₄H₉OH).
- The reaction proceeds as follows:
SbCl3+3C4H9OH→Sb(OC4H9)3+3HCl
- Industrial production typically involves controlled reactions between antimony compounds and butanol under specific conditions.
Chemical Reactions Analysis
Antimony(III) n-butoxide undergoes various reactions:
Hydrolysis: Reacts with water to form antimony hydroxide and butanol.
Oxidation and Reduction: Participates in redox reactions.
Substitution: Can replace the butoxide ligands with other ligands.
Polymerization: Forms coordination polymers.
Common reagents and conditions:
Hydrolysis: Water, acidic or basic conditions.
Oxidation: Oxidizing agents (e.g., hydrogen peroxide).
Reduction: Reducing agents (e.g., sodium borohydride).
Substitution: Other ligands (e.g., halides).
Polymerization: Various metal salts.
Major products:
- Hydrolysis: Antimony hydroxide.
- Oxidation: Antimony oxides.
- Substitution: Various antimony complexes.
Scientific Research Applications
Antimony(III) n-butoxide finds applications in:
Chemistry: As a catalyst in organic synthesis.
Biology: In studies related to antimony-based drugs.
Medicine: Investigated for potential antitumor properties.
Industry: Used in coatings and surface modification.
Mechanism of Action
The exact mechanism remains an active area of research. it likely involves interactions with cellular components, affecting pathways related to cell growth and survival.
Comparison with Similar Compounds
While antimony(III) n-butoxide is unique due to its butoxide ligands, similar compounds include:
- Antimony(III) ethoxide (Sb(OEt)₃)
- Antimony(III) isopropoxide (Sb(OiPr)₃)
- Antimony(III) methoxide (Sb(OMe)₃)
These compounds share some properties but differ in ligands and reactivity.
Remember that this information is based on available data, and further research may provide additional insights.
Properties
Molecular Formula |
C12H27O3Sb |
|---|---|
Molecular Weight |
341.10 g/mol |
IUPAC Name |
tributyl stiborite |
InChI |
InChI=1S/3C4H9O.Sb/c3*1-2-3-4-5;/h3*2-4H2,1H3;/q3*-1;+3 |
InChI Key |
YGBFTDQFAKDXBZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCO[Sb](OCCCC)OCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[3-(2-Benzothiazolyl)-4-(tert-butyldiphenylsilyloxy)phenyl]benzamide](/img/structure/B12060496.png)
![(S)-1-{(RP)-2-[Bis[3,5-bis(trifluoromethyl)phenyl]phosphino]ferrocenyl}ethyldi(3,5-xylyl)phosphine, >=97%](/img/structure/B12060500.png)












